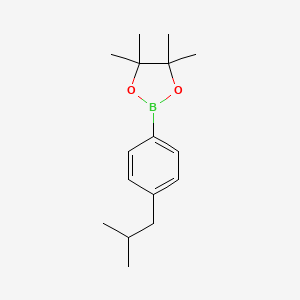

2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C16H25BO2 and its molecular weight is 260.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 4-Isobutylphenylboronic Acid, Pinacol Ester is the carbon-carbon bond formation in organic synthesis . This compound is a boronic ester, which is a class of compounds that are highly valued in organic synthesis due to their unique reactivity .

Mode of Action

The compound is primarily used in the Suzuki-Miyaura cross-coupling reaction , a type of transition metal-catalyzed carbon-carbon bond-forming reaction . The boronic ester acts as a nucleophile, transferring an organic group from boron to palladium in the transmetalation step of the Suzuki-Miyaura reaction .

Biochemical Pathways

The Suzuki-Miyaura reaction, in which this compound plays a crucial role, is a key biochemical pathway in organic synthesis. This reaction allows for the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .

Pharmacokinetics

It’s known that boronic esters, in general, are only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological ph . Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be influenced by these factors .

Result of Action

The result of the action of 4-Isobutylphenylboronic Acid, Pinacol Ester is the formation of new carbon-carbon bonds. This is a crucial step in the synthesis of complex organic molecules, enabling the construction of a wide variety of structures .

Action Environment

The action of 4-Isobutylphenylboronic Acid, Pinacol Ester is influenced by environmental factors such as pH and the presence of water. The compound is only marginally stable in water, and its hydrolysis rate is considerably accelerated at physiological pH . Therefore, these environmental factors must be carefully controlled to ensure the efficacy and stability of the compound .

Activité Biologique

2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 1033753-01-3) is a boron-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H25BO2

- Molar Mass : 260.18 g/mol

- Storage Conditions : 2-8°C

- Hazard Information : Irritant

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antitumor and antimicrobial properties.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance:

- Mechanism of Action : These compounds often interact with DNA and inhibit DNA-dependent enzymes. The binding predominantly occurs within the minor groove of AT-rich DNA regions .

- In Vitro Studies : In a study involving various cancer cell lines (A549, HCC827, NCI-H358), compounds demonstrated IC50 values ranging from 0.85 to 6.75 µM depending on the assay format (2D vs. 3D) .

| Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |

|---|---|---|

| A549 | 6.75 ± 0.19 µM | 9.31 ± 0.78 µM |

| HCC827 | 6.26 ± 0.33 µM | 20.46 ± 8.63 µM |

| NCI-H358 | 6.48 ± 0.11 µM | 16.00 ± 9.38 µM |

These results suggest that while the compound has promising antitumor properties in vitro, its selectivity and potential toxicity require further investigation.

Antimicrobial Activity

The compound has also shown antimicrobial properties against both Gram-positive and Gram-negative bacteria:

- Tested Organisms : Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).

- Methodology : The antimicrobial activity was evaluated using broth microdilution tests following CLSI guidelines .

Case Studies

Several studies have highlighted the biological activity of related dioxaborolanes:

- Study on Antitumor Activity :

- Antimicrobial Efficacy :

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-(2-methylpropyl)phenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO2/c1-12(2)11-13-7-9-14(10-8-13)17-18-15(3,4)16(5,6)19-17/h7-10,12H,11H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCAMNZOIJNSQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590365 |

Source

|

| Record name | 4,4,5,5-Tetramethyl-2-[4-(2-methylpropyl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033753-01-3 |

Source

|

| Record name | 4,4,5,5-Tetramethyl-2-[4-(2-methylpropyl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.